
PC(20:5(5Z,8Z,11Z,14Z,17Z)/22:5(7Z,10Z,13Z,16Z,19Z))
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PC(20:5(5Z,8Z,11Z,14Z,17Z)/22:5(7Z,10Z,13Z,16Z,19Z)) is a 1,2-diacyl-sn-glycero-3-phosphocholine.
Applications De Recherche Scientifique
Metabolomics in Disease Research
Metabolomic profiling using ultra-high-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UPLC-QTOF/MS) revealed significant alterations in plasma metabolites, including PC(22:5(7Z,10Z,13Z,16Z,19Z)/14:0), in the development of lung carcinoma in mice. This suggests a role of such phosphatidylcholines in understanding cancer metabolism (Wu, Chen, Li, & Liu, 2018).
Diagnostic Biomarkers in Tuberculosis
A study on osteoarticular tuberculosis identified PC[18:0/22:5(4Z,7Z,10Z,13Z,16Z)] as a potential diagnostic biomarker. This work highlights the importance of specific phosphatidylcholines in the diagnosis and understanding of tuberculosis (Chen, Ye, Lei, & Wang, 2022).
Fatty Acid Synthesis and Modification
Research on synthesizing fatty acids led to the creation of metabolites from icosapentaenoic and docosahexaenoic acids, contributing to our understanding of fatty acid metabolism and its potential applications (Flock & Skattebol, 2000).
Antioxidant Defense and Metabolism in Marine Life
A study explored the impact of salinity changes on Scapharca subcrenata, revealing the up-regulation of phosphatidylcholine species like PC (16:0/22: 6 (4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) under stress conditions. This research enhances our understanding of marine organism responses to environmental stressors (Zhang, Li, Liu, & Gao, 2020).
Cancer Treatment and Traditional Medicine
An investigation into the therapeutic effects of Qi-Yu-San-Long Decoction on lung carcinoma used metabolomic methods to identify potential biomarkers, including PC(22:5(7Z,10Z,13Z,16Z,19Z)/14:0). This study provides insights into the metabolic pathways involved in traditional Chinese medicine's impact on cancer (Wu et al., 2018).
Propriétés
Formule moléculaire |
C50H80NO8P |
|---|---|
Poids moléculaire |
854.1 g/mol |
Nom IUPAC |
[(2R)-2-[(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoyl]oxy-3-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C50H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-25-27-29-31-33-35-37-39-41-43-50(53)59-48(47-58-60(54,55)57-45-44-51(3,4)5)46-56-49(52)42-40-38-36-34-32-30-28-26-23-21-19-17-15-13-11-9-7-2/h8-11,14-17,20-23,25,27-28,30-31,33-34,36,48H,6-7,12-13,18-19,24,26,29,32,35,37-47H2,1-5H3/b10-8-,11-9-,16-14-,17-15-,22-20-,23-21-,27-25-,30-28-,33-31-,36-34-/t48-/m1/s1 |
Clé InChI |
KJZGPYYLCQSOIZ-IHSLHUTLSA-N |
SMILES isomérique |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCCC(=O)O[C@H](COC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC)COP(=O)([O-])OCC[N+](C)(C)C |
SMILES canonique |
CCC=CCC=CCC=CCC=CCC=CCCCCCC(=O)OC(COC(=O)CCCC=CCC=CCC=CCC=CCC=CCC)COP(=O)([O-])OCC[N+](C)(C)C |
Description physique |
Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



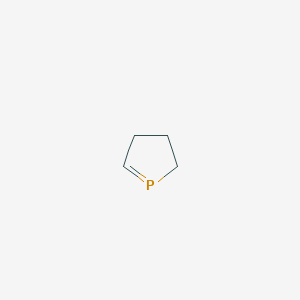
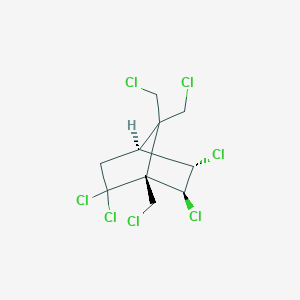
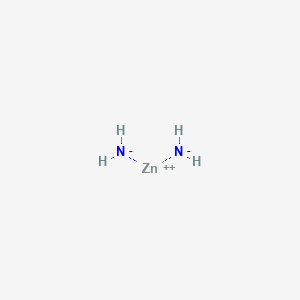
![2-[[4-(4-Methoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1262497.png)
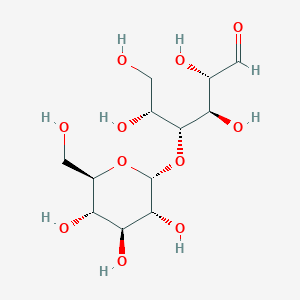
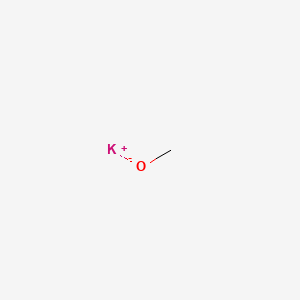
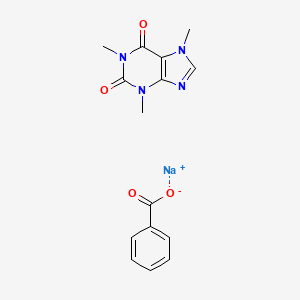

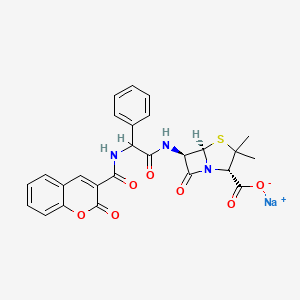
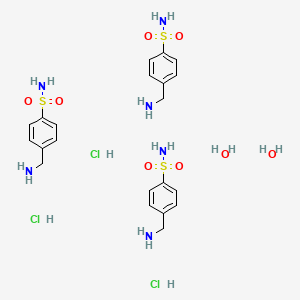
![methyl 8-[(2E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazinyl]-8-oxooctanoate](/img/structure/B1262511.png)
![N-(4-phenoxyphenyl)carbamic acid [(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-methoxy-4,5-bis[oxo-(2-phenylanilino)methoxy]-3-oxanyl] ester](/img/structure/B1262512.png)

